molecular formula C12H17BrN2O B1376820 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine CAS No. 1316218-83-3

2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine

Cat. No. B1376820
CAS RN: 1316218-83-3
M. Wt: 285.18 g/mol
InChI Key: ICGOREOVTZGUCS-UHFFFAOYSA-N
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Description

The compound “2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine” likely contains a bromopyridinyl group and a morpholine ring, which are common structures in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine” were not found, similar compounds are often synthesized through nucleophilic substitution reactions involving bromopyridines .


Molecular Structure Analysis

The molecular structure of “2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine” likely involves a bromopyridinyl group attached to a morpholine ring . The exact structure would depend on the positions of these groups.


Chemical Reactions Analysis

Bromopyridines, such as those likely present in “2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine”, are often used in palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Catalytic Systems and Synthesis

  • A study by Hagui et al. (2016) describes a phosphine-free palladium catalytic system effectively promoting C–H bond activation/arylation of heterocycles with 6-substituted 2-bromopyridines. This includes the use of morpholine as a substituent, demonstrating a general, straightforward approach to synthesize a variety of 2-(hetero)arylpyridines (Hagui et al., 2016).

Synthesis of Pyrimidine Derivatives

  • Chaudhary et al. (2012) report the synthesis of novel pyrimidine derivatives, where a morpholine group is used in the structure. This study highlights the significance of morpholine in the development of new compounds with potential applications in medicinal chemistry (Chaudhary et al., 2012).

Nucleosides Synthesis

  • Kabat et al. (1988) discuss the synthesis of novel C-nucleosides using bromopyridine derivatives. This research indicates the potential of bromopyridine-based compounds, possibly including 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine, in nucleoside synthesis (Kabat et al., 1988).

Fluorophores Synthesis

  • Kopchuk et al. (2019) synthesized 2-(5-arylpyridine-2-yl)-6-(het)arylquinoline-based fluorophores using a reaction that includes bromopyridines. This process highlights the role of bromopyridine derivatives in creating compounds with notable optical properties (Kopchuk et al., 2019).

Antiproliferative Activity

  • Sović et al. (2011) investigated novel isoindoline derivatives, which include pyridine groups similar to 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine. Their research shows the potential of such compounds in inhibiting the proliferation of cancer cells (Sović et al., 2011).

Key Intermediate in PI3K/mTOR Inhibitors

  • Lei et al. (2015) discuss the synthesis of a compound that is an important intermediate in many PI3K/mTOR inhibitors, highlighting the relevance of bromopyridines in the development of significant pharmaceutical agents (Lei et al., 2015).

Catechol Oxidase Models

  • Merkel et al. (2005) synthesized less symmetrical dicopper(II) complexes, including morpholine-based ligands, to model the active site of type 3 copper proteins. This research demonstrates the utility of bromopyridine and morpholine derivatives in modeling biological enzymatic activity (Merkel et al., 2005).

Reactivity of Bromine Atoms

  • Wibaut et al. (2010) studied the reactivity of bromine atoms in brominated pyridines, providing insights into the chemical behavior of such compounds, which can be crucial for their application in various synthetic processes (Wibaut et al., 2010).

Antibacterial and Antifungal Activity

  • Sirgamalla et al. (2019) synthesized novel compounds using bromopyridine derivatives that showed significant antibacterial and antifungal activity. This suggests the potential of 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine in developing new antimicrobial agents (Sirgamalla et al., 2019).

Sterically Demanding Aminopyridines

  • Scott et al. (2004) explored the synthesis of sterically demanding aminopyridines, highlighting the flexibility of bromopyridine derivatives in creating structurally complex compounds (Scott et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of “2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine”. For example, some pyrimidine derivatives have been found to exhibit anti-fibrotic activities .

Future Directions

The future directions for “2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine” would depend on its potential applications. For example, if it exhibits biological activity, it could be further developed and optimized for use in therapeutic applications .

properties

IUPAC Name

2-(6-bromopyridin-2-yl)-4-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-9(2)15-6-7-16-11(8-15)10-4-3-5-12(13)14-10/h3-5,9,11H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGOREOVTZGUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOC(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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